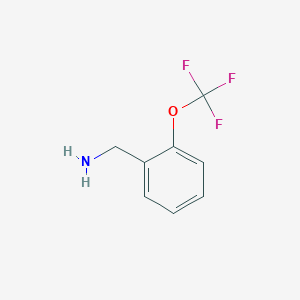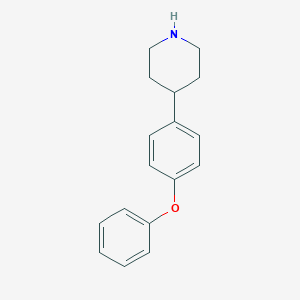![molecular formula C10H11F3N2S B068643 S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea CAS No. 163490-40-2](/img/structure/B68643.png)
S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea is an organic compound belonging to the class of trifluoromethylbenzenes. It is characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with an isothiourea moiety. This compound is known for its selective inhibition of neuronal nitric oxide synthase (nNOS), making it a valuable tool in biochemical and pharmacological research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea typically involves the reaction of ethyl isothiocyanate with 4-(trifluoromethyl)aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Ethyl isothiocyanate and 4-(trifluoromethyl)aniline.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures.
Product Isolation: The product is isolated by filtration and purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective starting materials, and employing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiourea moiety to thiourea or other derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted isothiourea derivatives .
Aplicaciones Científicas De Investigación
S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in biochemical assays to investigate the role of nitric oxide in cellular processes.
Medicine: Serves as a tool to study the inhibition of nNOS, which is implicated in various neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its unique chemical properties
Mecanismo De Acción
The primary mechanism of action of S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea involves the selective inhibition of neuronal nitric oxide synthase (nNOS). This enzyme is responsible for the production of nitric oxide (NO), a signaling molecule involved in various physiological processes. By inhibiting nNOS, the compound reduces the production of NO, thereby modulating its effects on cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-Phenylisothiourea: A related compound with similar inhibitory effects on nitric oxide synthase.
S-Methyl-N-[4-(trifluoromethyl)phenyl]isothiourea: Another derivative with a methyl group instead of an ethyl group.
N-[4-(Trifluoromethyl)phenyl]thiourea: Lacks the ethyl group but retains the trifluoromethylphenyl moiety
Uniqueness
S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea is unique due to its high selectivity for nNOS over other isoforms of nitric oxide synthase, such as inducible NOS (iNOS) and endothelial NOS (eNOS). This selectivity makes it a valuable tool for studying the specific role of nNOS in various biological processes .
Propiedades
Número CAS |
163490-40-2 |
|---|---|
Fórmula molecular |
C10H11F3N2S |
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
ethyl N'-[4-(trifluoromethyl)phenyl]carbamimidothioate |
InChI |
InChI=1S/C10H11F3N2S/c1-2-16-9(14)15-8-5-3-7(4-6-8)10(11,12)13/h3-6H,2H2,1H3,(H2,14,15) |
Clave InChI |
LCMOXIFARISMOH-UHFFFAOYSA-N |
SMILES |
CCSC(=NC1=CC=C(C=C1)C(F)(F)F)N |
SMILES canónico |
CCSC(=NC1=CC=C(C=C1)C(F)(F)F)N |
| 163490-40-2 | |
Sinónimos |
S-ethyl N-(4-(trifluoromethyl)phenyl)isothiourea S-ethyl N-(4-(trifluoromethyl)phenyl)isothiourea monohydrochloride S-ethyl TFMP-isothiourea S-ethyl-N-(4-(trifluoromethyl)phenyl)isothiourea TFMPITU |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(15S,18S)-2,9-Dihydroxy-15-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-methoxy-6-methyl-17,21-dioxa-6-azahexacyclo[11.10.0.03,11.04,8.015,22.018,22]tricosa-1(13),2,4(8),9,11-pentaene-7,14,20,23-tetrone](/img/structure/B68589.png)


![5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B68596.png)

